![molecular formula C13H17NO2 B14234411 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 282535-38-0](/img/structure/B14234411.png)
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group and a methyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like 1-Methyl-2-pyrrolidinone, which is known for its ability to dissolve a wide range of chemicals .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale synthesis using similar multi-step reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Solvents like 1-Methyl-2-pyrrolidinone are commonly employed in these processes due to their excellent solvency properties .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
1-Methyl-2-pyrrolidinone: Known for its use as a solvent in various chemical reactions.
Pyrrolidin-2-one: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 4-methoxyphenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
282535-38-0 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10-7-13(15)14(8-10)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
FRGQEAKCGQQZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
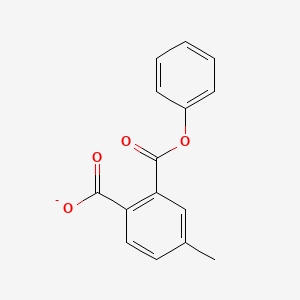
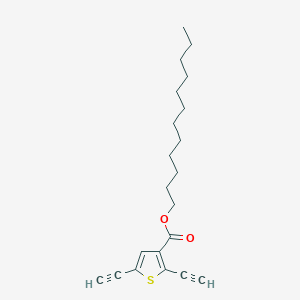
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
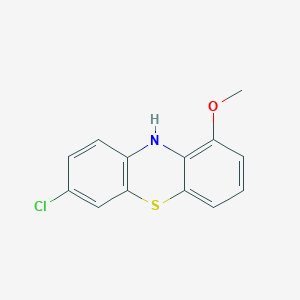
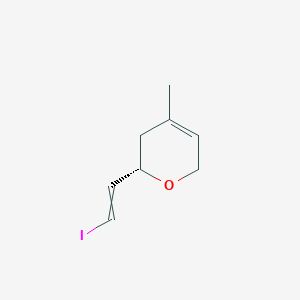
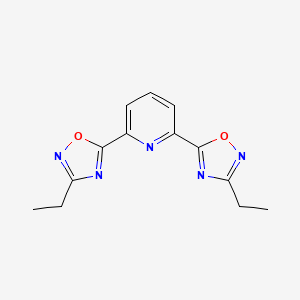
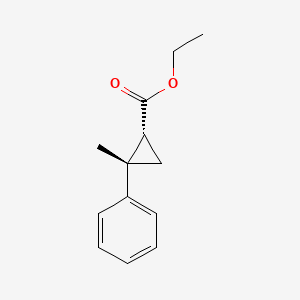
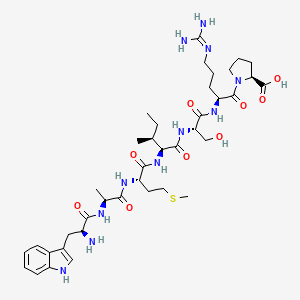
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)


![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
